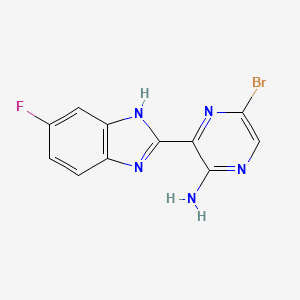

5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-Pyrazinamine

Description

5-Bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-pyrazinamine is a heterocyclic compound featuring a pyrazinamine core substituted with a bromine atom at position 5 and a 6-fluoro-benzimidazole moiety at position 3. The benzimidazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, often enhancing binding affinity to biological targets . The fluorine atom at position 6 of the benzimidazole may improve metabolic stability and lipophilicity, while the bromine substituent on the pyrazinamine core could influence electronic properties and steric interactions. Structural elucidation of such compounds often relies on X-ray crystallography, with tools like SHELX facilitating refinement and analysis .

Properties

IUPAC Name |

5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFN5/c12-8-4-15-10(14)9(18-8)11-16-6-2-1-5(13)3-7(6)17-11/h1-4H,(H2,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUPVXOGAIWOGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)C3=NC(=CN=C3N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-pyrazinamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrF N

- Molecular Weight : 292.11 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. This compound exhibits significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µM |

| Mycobacterium tuberculosis | 6 µM |

| Escherichia coli | Not active |

The compound has been shown to inhibit the function of the MmpL3 transporter in Mycobacterium species, which is crucial for mycobacterial cell wall synthesis .

The mechanism of action for this compound involves direct inhibition of the MmpL3 protein. This inhibition disrupts the transport of essential lipids across the bacterial membrane, leading to cell death. The presence of electron-withdrawing groups such as bromine and fluorine enhances its activity by stabilizing the interaction with the target protein .

Study on Antimycobacterial Activity

In a recent study published in MDPI, various benzimidazole derivatives were screened for their antimycobacterial activity. The results indicated that compounds with structural similarities to this compound exhibited MIC values comparable to established antimycobacterial agents. Specifically, this compound demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting its potential as a lead candidate for further development .

Cytotoxicity Assessment

While assessing the cytotoxic effects on human cell lines (e.g., HepG2 and Vero), it was found that this compound displayed moderate toxicity at higher concentrations (IC values indicating cytotoxic effects). This highlights the need for careful evaluation in therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

The pyrazinamine core is shared among several analogs, but substituent variations critically modulate physicochemical and biological properties. Below is a comparative analysis based on structural analogs identified in the literature:

Key Observations

- Benzimidazole vs. Pyridine/Thiazole : The benzimidazole in the target compound may confer superior DNA-binding or kinase-inhibitory activity compared to pyridine () or benzothiazole () analogs, which are more common in antimicrobial or anticancer agents .

- Fluorine vs. Trifluoromethyl : The 6-fluoro group on the benzimidazole (target) balances lipophilicity and metabolic resistance, whereas the trifluoromethyl group in ’s compound may overly increase hydrophobicity, limiting bioavailability .

Physicochemical Properties :

- LogP : Estimated ~2.5 (moderate lipophilicity due to fluorine and benzimidazole).

- Solubility : Likely low in aqueous media (common for brominated heterocycles), necessitating formulation aids.

- pKa : The benzimidazole nitrogen (pKa ~5.5) may protonate under physiological conditions, enhancing solubility in acidic environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.